1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H28N8O2 and its molecular weight is 508.586. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction in the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has shown promising neuroprotective and anti-inflammatory properties . The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Cellular Effects
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
Its neuroprotective and anti-inflammatory properties have been observed in in vitro studies .
Properties
CAS No. |
887224-12-6 |
---|---|
Molecular Formula |
C28H28N8O2 |
Molecular Weight |
508.586 |
IUPAC Name |
1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C28H28N8O2/c37-25(33-17-19-34(20-18-33)27-29-14-6-15-30-27)12-11-24-31-32-28-35(16-13-21-7-2-1-3-8-21)26(38)22-9-4-5-10-23(22)36(24)28/h1-10,14-15H,11-13,16-20H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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